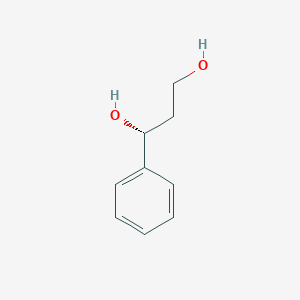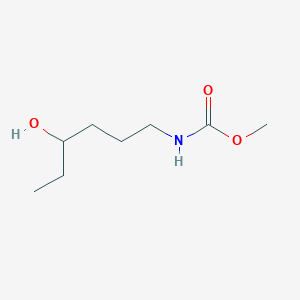
methyl N-(4-hydroxyhexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-hydroxyhexyl)carbamate, also known as PHMB or polyhexamethylene biguanide, is a synthetic polymer that is widely used in various fields, including medicine, cosmetics, and water treatment. PHMB is a cationic biocide that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
科学研究应用
Methyl N-(4-hydroxyhexyl)carbamate has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a disinfectant for medical equipment, wound care, and contact lens solutions. methyl N-(4-hydroxyhexyl)carbamate has also been used in the development of antimicrobial coatings for various surfaces, including textiles, plastics, and metals. In addition, methyl N-(4-hydroxyhexyl)carbamate has been used in water treatment to control bacterial growth in swimming pools, spas, and hot tubs.
作用机制
Methyl N-(4-hydroxyhexyl)carbamate exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the negatively charged cell membrane of bacteria, fungi, and viruses, causing membrane damage and cell death. methyl N-(4-hydroxyhexyl)carbamate has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
生化和生理效应
Methyl N-(4-hydroxyhexyl)carbamate has been shown to have low toxicity and is well tolerated by human cells. It has been used in various medical applications, including wound care, where it has been shown to promote healing and reduce infection rates. methyl N-(4-hydroxyhexyl)carbamate has also been used in contact lens solutions, where it has been shown to be effective against microbial contamination.
实验室实验的优点和局限性
Methyl N-(4-hydroxyhexyl)carbamate has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of use. However, methyl N-(4-hydroxyhexyl)carbamate can be affected by various factors, including pH, temperature, and organic matter. In addition, methyl N-(4-hydroxyhexyl)carbamate may not be effective against all microorganisms, and resistance can develop over time.
未来方向
There are several future directions for the use of methyl N-(4-hydroxyhexyl)carbamate in various fields. In medicine, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new wound care products and in the treatment of infections. In water treatment, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new disinfection methods. In addition, methyl N-(4-hydroxyhexyl)carbamate may be used in the development of new antimicrobial coatings for various surfaces. Further research is needed to fully understand the potential of methyl N-(4-hydroxyhexyl)carbamate in these and other fields.
Conclusion
In conclusion, methyl N-(4-hydroxyhexyl)carbamate is a synthetic polymer that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. It has been extensively studied for its scientific research applications, including wound care, contact lens solutions, and water treatment. methyl N-(4-hydroxyhexyl)carbamate exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It has low toxicity and is well tolerated by human cells. methyl N-(4-hydroxyhexyl)carbamate has several advantages for lab experiments, but resistance can develop over time. There are several future directions for the use of methyl N-(4-hydroxyhexyl)carbamate in various fields, and further research is needed to fully understand its potential.
合成方法
Methyl N-(4-hydroxyhexyl)carbamate is synthesized by the reaction of hexamethylenediamine with guanidine carbonate in the presence of a catalyst. The resulting polymer is then reacted with methyl 4-hydroxybenzoate to form methyl N-(4-hydroxyhexyl)carbamate. The synthesis process is relatively simple and can be carried out on a large scale.
属性
CAS 编号 |
105941-75-1 |
|---|---|
产品名称 |
methyl N-(4-hydroxyhexyl)carbamate |
分子式 |
C8H17NO3 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
methyl N-(4-hydroxyhexyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h7,10H,3-6H2,1-2H3,(H,9,11) |
InChI 键 |
RNFPGTOZANMZHL-UHFFFAOYSA-N |
SMILES |
CCC(CCCNC(=O)OC)O |
规范 SMILES |
CCC(CCCNC(=O)OC)O |
同义词 |
Carbamic acid, (4-hydroxyhexyl)-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



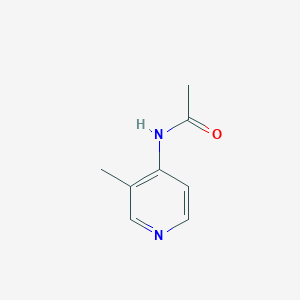
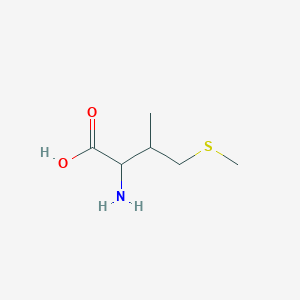

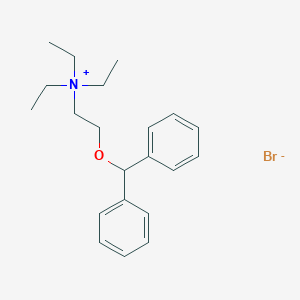
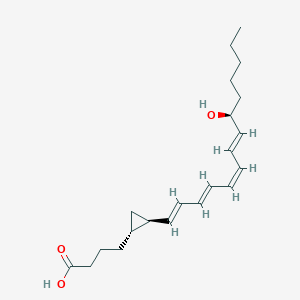
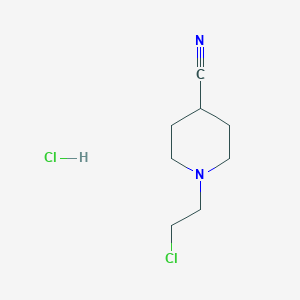
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)




